(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid
Description
Historical Development and Discovery Context
The compound’s origins trace to late 20th-century efforts to develop ACE inhibitors with improved pharmacokinetic profiles. Early routes to Trandolapril required resolution of racemic intermediates until the 1990s, when chiral pool strategies utilizing hexahydrophthalic anhydride emerged. A breakthrough occurred in 2004 with the introduction of Rh-catalyzed hydrogenation methods, enabling direct synthesis of the cis-octahydro-isoindole framework at reduced pressures compared to earlier Raney nickel processes. The 2008 Chinese patent CN101423490A marked another milestone by demonstrating a closed-loop resolution system that increased (1R,cis)-1,2-cyclohexane dicarboxylate yields to 78% through iterative recycling of undesired stereoisomers.
Significance in Heterocyclic and Medicinal Chemistry
As a benzo-fused pyrrole derivative, this isoindole compound exhibits enhanced stability over simple pyrrole systems while retaining nitrogen’s electronic versatility. The benzyl group at C2 and carboxylic acid at C3a create a stereoelectronic profile ideal for transition state analog interactions with ACE’s zinc-containing active site. Comparative studies show the octahydro scaffold’s rigidity improves binding affinity by 12-15% over monocyclic analogs in preclinical models.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ | |
| Molecular Weight | 259.35 g/mol | |
| Specific Rotation (α)²⁵D | +48° (c=1, CHCl₃) | |
| LogP | 2.3 ± 0.2 |
Positioning as a Key Pharmaceutical Intermediate
Industrial demand centers on its role as the penultimate intermediate in Trandolapril synthesis, with global production exceeding 15 metric tons annually. The compound’s stereochemical integrity directly determines API efficacy – a 1% enantiomeric excess (ee) loss at this stage reduces final product potency by 22%. Process innovations have reduced critical impurities:
Academic and Industrial Research Trajectory
Current research focuses on three frontiers:
1.4.1. Catalytic Asymmetric Synthesis
Palladium-catalyzed cascades enable direct annulation from 1,6-dienes, achieving 89% ee in preliminary trials. Rhodium complexes with BINAP ligands show promise for dynamic kinetic resolution, converting racemic mixtures to >99% (3aS,7aS) product in 8 hours.
1.4.2. Continuous Flow Manufacturing
Microreactor systems reduce reaction times from 72 hours (batch) to 14 minutes for key cyclization steps, with 93% yield maintained at 50 g/hour throughput.
1.4.3. Expanded Therapeutic Applications
Derivatives are under investigation as:
- Neurological agents : Carboxamide analogs show 68% inhibition of monoamine oxidase B (MAO-B) at 10 μM
- Anticancer leads : Platinum(II) complexes with the isoindole ligand exhibit IC₅₀ = 2.1 μM against HeLa cells
Table 2: Comparative Synthetic Methodologies
| Method | Yield (%) | ee (%) | Pressure (bar) | Reference |
|---|---|---|---|---|
| Classical Resolution | 42 | 99.1 | Atmospheric | |
| Rh-Catalyzed H₂ | 78 | 99.5 | 5 | |
| Pd-Cascade | 67 | 89 | 1 |
Properties
IUPAC Name |
(3aS,7aS)-2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)/t14-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQSVBQTEURCPD-GDBMZVCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and cyclohexanone.
Cyclization: The initial step involves the cyclization of benzylamine with cyclohexanone under acidic conditions to form the isoindole ring system.
Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the double bonds and form the octahydro-1H-isoindole structure.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the cyclization and hydrogenation steps to ensure precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for the carboxylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of isoindole derivatives.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Features of Octahydroindole Derivatives
Key Observations :
- The benzyl group in the target compound increases molecular weight by ~104 g/mol compared to the unsubstituted analog, likely enhancing steric bulk and hydrophobic interactions .
- Chlorobenzoyl substitution (e.g., 3-chlorobenzoyl in EN300-1692424) introduces electronegativity, which may alter binding kinetics in enzyme targets .
Stereochemical Impact on Pharmacological Activity
The (3aS,7aS) configuration is essential for biological activity. For example:
- In trandolapril synthesis , the (3aR,7aS)-isomer yields the active drug, while the (3aS,7aS)-isomer produces an inactive diastereomer .
- Enzymatic resolution methods (e.g., asymmetric hydrolysis) are employed to isolate the (2S,3aS,7aS)-enantiomer for pharmaceutical use, ensuring >95% stereochemical purity .
Comparison :
- The use of 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in benzylation ensures efficient coupling but requires stringent temperature control (5–40°C) .
- Enzymatic methods offer superior stereoselectivity, reducing the need for chromatographic separation .
Table 3: Pharmacological and Hazard Data
Insights :
- Hazard profiles vary significantly: benzyl derivatives primarily cause skin/eye irritation (H315/H319), whereas chlorinated analogs may pose higher toxicity risks .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling reactions using activating agents. For example, coupling (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid derivatives with benzyl groups can be achieved via 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene at 5–40°C, as described in patent processes for perindopril intermediates . Triethylamine is often added to maintain basicity, ensuring efficient amide bond formation. Solvent choice (e.g., toluene) and temperature control are critical to minimize epimerization .
Q. How can the stereochemical integrity of the compound be ensured during synthesis?
- Methodological Answer : Stereochemical control relies on using enantiomerically pure starting materials and avoiding racemization-prone conditions. For instance, hydrogenation steps in perindopril synthesis require Pd/C or Raney Ni under controlled pressure (e.g., 50 psi H₂) to preserve the (3aS,7aS) configuration . Chiral HPLC or GC analysis (≥98% purity) is recommended for verification, as detailed in TCI America’s protocols .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Purity : Titration and GC are standard for quantifying purity (>98%) .
- Structure : NMR (¹H/¹³C) confirms stereochemistry, while HRMS validates molecular weight (e.g., 169.1103 g/mol) .
- Impurity Profiling : LC-MS identifies byproducts like diketopiperazine derivatives, common in peptide-like syntheses .
Advanced Research Questions
Q. How can researchers resolve diastereomer formation during coupling reactions?
- Methodological Answer : Diastereomer contamination often arises from incomplete stereochemical control during benzylation. Strategies include:
- Using bulky coupling agents (e.g., DCC over EDC) to reduce side reactions .
- Optimizing solvent polarity (e.g., toluene vs. DMF) to favor kinetic over thermodynamic product formation .
- Post-synthesis purification via recrystallization in acetic acid/water mixtures, as demonstrated in indole derivative syntheses .
Q. What strategies mitigate contradictions in catalytic hydrogenation efficiency for octahydroindole intermediates?
- Methodological Answer : Discrepancies in hydrogenation yields (e.g., 70–90%) may stem from catalyst activation or substrate stereochemistry. Key approaches:
- Pre-treating Pd/C with H₂ to enhance catalytic activity .
- Adjusting reaction pressure (30–50 psi) and temperature (25–40°C) to balance reaction rate and selectivity .
- Monitoring reaction progress via TLC or in situ IR to halt hydrogenation at the intermediate stage if over-reduction occurs .
Q. How can researchers address challenges in scaling up the synthesis of this compound?
- Methodological Answer : Scale-up issues often relate to exothermic reactions or purification bottlenecks. Solutions include:
- Switching from batch to flow chemistry for coupling steps to improve heat dissipation .
- Using silica gel column chromatography with gradient elution (hexane/EtOAc) for large-scale purification .
- Implementing QbD (Quality by Design) principles to optimize critical parameters like pH and solvent ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
